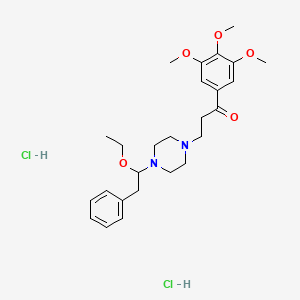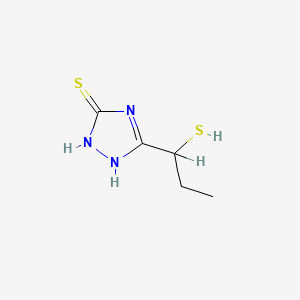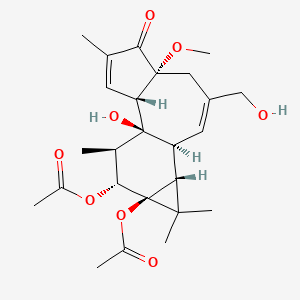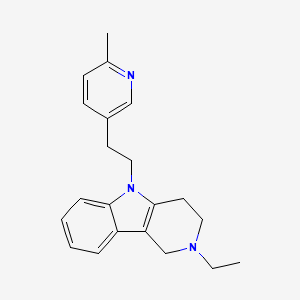
1,5-Dibromooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromooctane is an organic compound with the molecular formula C8H16Br2. It is a member of the dibromoalkane family, characterized by the presence of two bromine atoms attached to an octane chain. This compound is widely used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
1,5-Dibromooctane can be synthesized through several methods. One common synthetic route involves the bromination of octane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the octane chain.
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
1,5-Dibromooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles. For example, treatment with sodium iodide (NaI) in acetone can replace the bromine atoms with iodine, forming 1,5-diiodooctane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of octene derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of octane.
Common reagents and conditions used in these reactions include polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO), as well as catalysts and bases to facilitate the reactions.
Applications De Recherche Scientifique
1,5-Dibromooctane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biological Studies: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can serve as a model compound to investigate the metabolism and toxicity of brominated hydrocarbons.
Material Science: The compound is used in the preparation of advanced materials, such as liquid crystals and surfactants, due to its unique chemical properties.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents. Its reactivity and ability to form various derivatives make it a valuable tool in drug discovery.
Mécanisme D'action
The mechanism of action of 1,5-dibromooctane depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.
The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used. For example, in biological systems, this compound may interact with enzymes and proteins, leading to changes in cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
1,5-Dibromooctane can be compared with other dibromoalkanes, such as:
1,4-Dibromobutane: This compound has a shorter carbon chain and different reactivity due to the position of the bromine atoms.
1,6-Dibromohexane: With a six-carbon chain, this compound has different physical and chemical properties compared to this compound.
1,8-Dibromooctane: This isomer has bromine atoms at the terminal positions of the octane chain, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific carbon chain length and the position of the bromine atoms, which influence its reactivity and suitability for various applications.
Conclusion
This compound is a versatile compound with significant importance in organic synthesis, scientific research, and industrial applications Its unique chemical properties and reactivity make it a valuable tool for chemists and researchers in various fields
Propriétés
Numéro CAS |
17912-17-3 |
|---|---|
Formule moléculaire |
C8H16Br2 |
Poids moléculaire |
272.02 g/mol |
Nom IUPAC |
1,5-dibromooctane |
InChI |
InChI=1S/C8H16Br2/c1-2-5-8(10)6-3-4-7-9/h8H,2-7H2,1H3 |
Clé InChI |
QSFLNLJGDOMXIK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


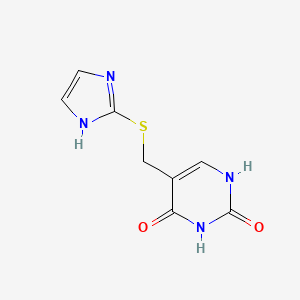
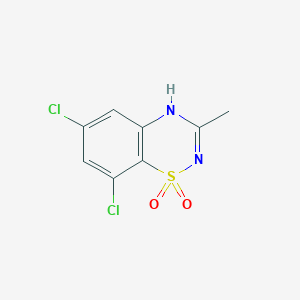
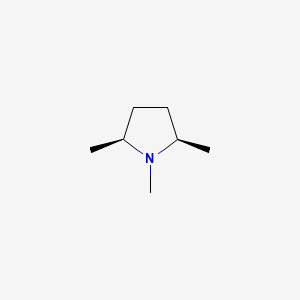
silane](/img/structure/B14700649.png)
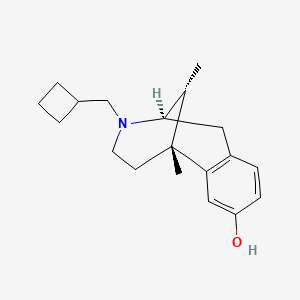


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
